molecular formula C12H14N2O B8597879 N-tert-butyl-4-cyanobenzamide

N-tert-butyl-4-cyanobenzamide

Cat. No. B8597879
M. Wt: 202.25 g/mol
InChI Key: BFLANRKCGYVMDB-UHFFFAOYSA-N
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Patent
US05472983

Procedure details

The preparation of Example 1 was repeated with the changes that the starting reactants were tert-butyl amine (4.38 g, 0.060 mole) and 4-cyanobenzoyl chloride (5.08 g, 0.030 mole) and the reaction was carried out in benzene to produce 5.58 g of crystals of the desired product (92% yield), mp 146°-148° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.829 ppm (d, 8.4 Hz, 2H; 3,5-aryl H); 7.690 ppm (d, 8.4 Hz, 2H; 2,6-aryl H); 5.996 ppm (bs, 1H; N-H); 1.477 ppm (s, 9H; tert-butyl H) .
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1)#[N:7]>C1C=CC=CC=1>[C:1]([NH:5][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][C:8]([C:6]#[N:7])=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.38 g
Type
reactant
Smiles
C(C)(C)(C)N
Step Two
Name
Quantity
5.08 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The preparation of Example 1

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.58 g
Name
Type
product
Smiles
C(C)(C)(C)NC(C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.